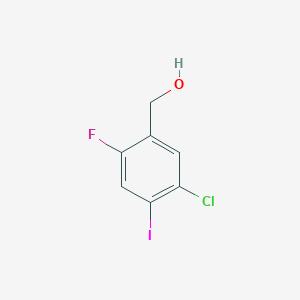

(5-Chloro-2-fluoro-4-iodophenyl)methanol

Description

(5-Chloro-2-fluoro-4-iodophenyl)methanol is a halogen-substituted benzyl alcohol derivative with the molecular formula C₇H₅ClFIO and a molar mass of 286.47 g/mol. Its structure features a benzene ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and iodine (I) at position 4, with a hydroxymethyl (-CH₂OH) group attached to the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its halogen substituents.

Properties

Molecular Formula |

C7H5ClFIO |

|---|---|

Molecular Weight |

286.47 g/mol |

IUPAC Name |

(5-chloro-2-fluoro-4-iodophenyl)methanol |

InChI |

InChI=1S/C7H5ClFIO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 |

InChI Key |

BPFARBLWVHKAFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluoro-4-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of a phenylmethanol precursor, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in product quality.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under mild conditions, while the fluorine at position 2 remains inert due to its strong C–F bond.

Reagents and Conditions

Key Findings :

-

Palladium-catalyzed coupling (e.g., Suzuki) achieves >80% yield with electron-rich boronic acids .

-

Ullmann reactions require elevated temperatures (110–130°C) but tolerate bulky amines .

Oxidation Reactions

The primary alcohol group is oxidized to a ketone or carboxylic acid under controlled conditions.

Reagents and Conditions

Notes :

-

Over-oxidation to the carboxylic acid is minimized using TEMPO/NaOCl .

-

Steric hindrance from the iodine substituent slows oxidation kinetics .

Protection/Deprotection Reactions

The hydroxymethyl group is protected to prevent undesired side reactions during functionalization of the aryl ring.

Common Protecting Groups

Applications :

-

TBDMS protection enables selective iodination or chlorination at the para position .

-

Acetylated derivatives are intermediates in nucleoside analog synthesis .

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed cross-couplings to construct complex architectures.

Representative Examples

Mechanistic Insight :

-

Ox

Scientific Research Applications

(5-Chloro-2-fluoro-4-iodophenyl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluoro-4-iodophenyl)methanol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Phenylmethanols

| Compound Name | Molecular Formula | Substituent Positions | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| (5-Chloro-2-fluoro-4-iodophenyl)methanol | C₇H₅ClFIO | 5-Cl, 2-F, 4-I | 286.47 | Heavy halogen (I) enhances polarizability and potential bioactivity. |

| (2-Chloro-4-fluoro-3-iodophenyl)methanol | C₇H₅ClFIO | 2-Cl, 4-F, 3-I | 286.47 | Positional isomer; iodine at position 3 may alter steric interactions. |

| (5-Chloro-2-fluoro-4-methoxyphenyl)methanol | C₈H₈ClFO₂ | 5-Cl, 2-F, 4-OCH₃ | 190.60 | Methoxy group increases solubility but reduces electrophilicity. |

| 2-Chloro-4′-fluoro-5-iodobenzophenone | C₁₃H₇ClFIO | 2-Cl, 5-I, 4′-F | 352.55 | Ketone group introduces conjugation; distinct reactivity. |

Key Observations :

- Halogen Effects: The presence of iodine in this compound significantly increases its molar mass and polarizability compared to methoxy or smaller halogen analogs .

- Substituent Position: Positional isomers, such as (2-Chloro-4-fluoro-3-iodophenyl)methanol, exhibit identical molecular formulas but differ in steric and electronic properties due to iodine placement .

- Functional Group Variation: Replacement of iodine with methoxy (as in ) reduces molecular weight and alters solubility, while benzophenone derivatives () introduce ketone-based reactivity .

Physicochemical Properties

Table 2: Physical and Spectral Properties

Key Observations :

- Solubility : Iodine-substituted compounds are typically less water-soluble due to increased hydrophobicity, whereas methoxy groups enhance solubility in polar solvents .

- Thermal Stability: Hydroxyacetophenone derivatives () exhibit defined melting points (~97–110°C), suggesting that this compound may similarly display crystallinity under optimized conditions .

Biological Activity

(5-Chloro-2-fluoro-4-iodophenyl)methanol is a halogenated aromatic compound with potential biological activity due to its unique structural features. The presence of chlorine, fluorine, and iodine substituents on the phenyl ring, along with the hydroxymethyl group, suggests that this compound may interact with various biological targets, influencing its pharmacological properties.

The mechanism of action for this compound primarily involves interactions with molecular targets through its functional groups. The halogen substituents can engage in diverse chemical interactions, such as hydrogen bonding and π-π stacking, which may enhance binding affinity to specific proteins or enzymes. The methanol group can form hydrogen bonds, further influencing the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have not been extensively studied; however, insights can be drawn from related compounds.

Antimicrobial Activity

Halogenated aromatic compounds have shown significant antimicrobial properties. For instance, studies on similar compounds indicate that the presence of halogens can enhance antibacterial activity against various strains. The structure of this compound may contribute to similar antimicrobial effects due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

The anticancer potential of halogenated derivatives has been well-documented. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, some chlorinated compounds have been found to inhibit cell proliferation by inducing apoptosis in cancer cells . While specific data on this compound is lacking, its structural similarities suggest potential for further investigation into its anticancer properties.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study on 5-chloropyrazinamide showed strong inhibitory effects against Mycobacterium tuberculosis, indicating that halogenated derivatives can possess significant antimicrobial activity .

- Related compounds with similar halogenation patterns exhibited MIC values in the low µg/mL range against various bacterial strains.

- Cytotoxicity Assessments :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar halogenated compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|---|

| This compound | Potentially Moderate | Not Yet Determined | Not Yet Determined |

| 5-Chloropyrazinamide | High | 1.56 µg/mL | 47 |

| 4-Chloro-N-benzyl derivatives | Moderate | Varies | Varies |

Q & A

Q. What are the optimal synthetic routes for (5-Chloro-2-fluoro-4-iodophenyl)methanol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential halogenation and alcohol functionalization. A plausible route includes:

Halogenation : Start with a fluorophenol derivative, introduce chlorine and iodine at positions 5 and 4, respectively, using electrophilic substitution (e.g., ICl in acetic acid for iodination).

Methanol Formation : Reduce the carbonyl group (if starting from a ketone precursor) using NaBH₄ or LiAlH₄, or employ a Grignard reagent for alcohol formation .

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization (e.g., methylene chloride) improves purity. Monitor via TLC and confirm with NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal : Halogenated waste must be segregated and treated by specialized facilities to prevent environmental contamination .

- Stability : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or iodine loss. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) to assess shelf life .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons: δ 6.8–7.5 ppm (split due to adjacent halogens).

- Methanol -CH₂OH: δ 3.5–4.5 ppm (broad peak for -OH).

- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ matching C₇H₅ClFIO (exact mass: 314.89 g/mol).

- FT-IR : Confirm O-H (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of halogenation in this compound?

Methodological Answer:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature directs electrophilic substitution to the para position. Chlorine and iodine, being less electronegative, occupy meta/ortho positions depending on the reaction medium.

- Steric Hindrance : Bulky iodine at position 4 may limit further functionalization. Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

- Experimental Validation : Compare halogenation outcomes using different catalysts (e.g., Lewis acids like FeCl₃) and solvents (polar vs. nonpolar) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Variable Analysis : Test factors such as:

- Reaction time (e.g., extended iodination may cause overhalogenation).

- Solvent polarity (THF vs. DMF for reduction steps).

- Catalyst loading (e.g., excess NaBH₄ may degrade sensitive intermediates).

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables. For example, a 2³ factorial design (time, temperature, catalyst) optimizes yield .

- Case Study : A 69% yield was achieved via 20-hour reflux in ethanol/HCl, followed by column chromatography .

Q. What role do the halogen substituents play in potential pharmacological applications?

Methodological Answer:

- Bioactivity : The iodine atom enhances lipophilicity, potentially improving blood-brain barrier penetration. Chlorine and fluorine may modulate electronic interactions with target enzymes (e.g., kinase inhibition).

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., bromine vs. iodine) in vitro. Use assays like fluorescence polarization to measure binding affinity to proteins or DNA .

- Metabolic Stability : Evaluate oxidative dehalogenation in liver microsome assays. LC-MS/MS tracks metabolite formation .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the iodine atom may act as a leaving group in Suzuki-Miyaura couplings.

- Solvent Effects : Use COSMO-RS models to simulate reaction pathways in polar aprotic solvents (e.g., DMSO).

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis Example

Issue : Conflicting reports on iodine’s stability during reduction steps.

Resolution :

Hypothesis : Iodine may undergo reductive elimination under strong reducing conditions.

Testing : Compare NaBH₄ (milder) vs. LiAlH₄ (stronger) in the reduction step. Monitor iodine retention via ICP-MS.

Outcome : LiAlH₄ reduces yield by 20% due to iodine loss; NaBH₄ is preferable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.